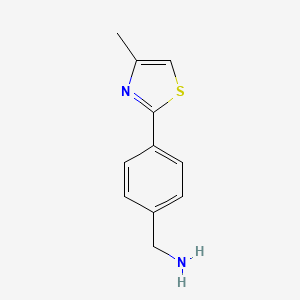

4-(4-Methyl-thiazol-2-yl)-benzylamine

Description

The Thiazole (B1198619) Nucleus: Significance in Heterocyclic Compound Research

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. nih.govcambridgemedchemconsulting.comacs.org Its unique structural and electronic properties have rendered it a privileged scaffold in the design and synthesis of a vast array of biologically active compounds and functional materials. nih.gov The thiazole ring is a key component in numerous natural products, most notably vitamin B1 (thiamine), and is present in a wide range of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.gov

The significance of the thiazole nucleus stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. cambridgemedchemconsulting.com Furthermore, the thiazole ring can act as a bioisostere for other aromatic systems, such as the phenyl ring, offering a means to modulate a molecule's physicochemical properties, including solubility, metabolic stability, and pharmacokinetic profile. nih.govcambridgemedchemconsulting.com This bioisosteric replacement strategy is a powerful tool in medicinal chemistry for optimizing lead compounds into viable drug candidates. nih.govacs.org The synthetic versatility of the thiazole ring allows for the introduction of diverse substituents at various positions, enabling the fine-tuning of its biological activity and physical characteristics. nih.gov

Contextualizing 4-(4-Methyl-thiazol-2-yl)-benzylamine within Thiazole Chemistry

Within the broad and diverse landscape of thiazole chemistry, the compound This compound emerges as a molecule of significant interest. This compound incorporates three key structural motifs: a 4-methylthiazole (B1212942) ring, a phenyl ring, and a benzylamine (B48309) moiety. The 2-aryl-4-methylthiazole framework is a common feature in many biologically active molecules. The benzylamine portion of the molecule is also a well-established pharmacophore found in a variety of therapeutic agents, known to interact with a range of biological targets. nih.gov

The specific arrangement of these components in this compound suggests its potential as a versatile building block in the synthesis of more complex molecules. The primary amine group of the benzylamine moiety provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger molecular architectures through amide bond formation, reductive amination, and other C-N bond-forming reactions. The thiazole ring itself can be further functionalized, offering additional avenues for structural modification.

Scope and Research Objectives for this compound Studies

The primary research objectives for a compound like this compound are multifaceted and are primarily driven by its potential applications in medicinal chemistry and materials science. A key objective is the exploration of its biological activity. Given the prevalence of the thiazole and benzylamine moieties in pharmacologically active compounds, it is plausible that this molecule itself, or its derivatives, could exhibit interesting biological properties. Therefore, a significant area of research would involve the synthesis of a library of derivatives and their subsequent screening against a panel of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. nih.govnih.gov

Another important research direction is the utilization of this compound as a synthon in the construction of more elaborate molecular frameworks. Its bifunctional nature, possessing both a reactive amine and a modifiable aromatic system, makes it an attractive starting material for the synthesis of novel heterocyclic systems and complex organic molecules.

Furthermore, studies may focus on the structure-activity relationships (SAR) of derivatives of this compound. By systematically modifying the different components of the molecule and evaluating the impact on its biological activity, researchers can gain valuable insights into the key structural features required for a desired pharmacological effect. This information is crucial for the rational design of more potent and selective compounds.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| CAS Number | 933755-65-8 |

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNURMQVBNZKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry and Reactivity of 4 4 Methyl Thiazol 2 Yl Benzylamine and Its Derivatives

Reactivity of the Primary Amine Moiety

The primary amine group in 4-(4-Methyl-thiazol-2-yl)-benzylamine is a key functional group that dictates a significant portion of its chemical behavior. Its nucleophilic character allows it to readily participate in a variety of reactions, most notably acylation to form stable amide derivatives.

Acylation Reactions and Amide Formation

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active molecules. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

For instance, the reaction with acyl chlorides in the presence of a base like triethylamine (B128534) proceeds smoothly to yield N-acylated products. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Similarly, direct amidation with carboxylic acids can be achieved, often catalyzed by boric acid or through the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) to facilitate the formation of the amide bond under milder conditions. researchgate.net

A variety of amide derivatives of 2-aminobenzothiazole (B30445) have been synthesized and evaluated for their biological activities. impactfactor.org The synthesis often involves the initial preparation of an N-acylated intermediate, which is then further modified. For example, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide can be prepared and subsequently reacted with various nucleophiles to generate a library of compounds. impactfactor.org

Below is a table summarizing various acylation reactions of amines to form amides, which are analogous to the reactions that this compound would undergo.

| Amine | Acylating Agent | Catalyst/Conditions | Product |

| Benzylamine (B48309) | 3-Phenylpropionic acid | Toluene, reflux | N-Benzyl-3-phenylpropionamide |

| Benzylamine | 4-Chlorobenzoic acid | p-Xylene, reflux | N-Benzyl-4-chlorobenzamide |

| Benzylamine | Benzoic acid | p-Xylene, reflux | N-Benzyl-benzamide |

| 4-Methylbenzylamine | 3-Phenylpropionic acid | Toluene, reflux | N-(4-Methylbenzyl)-3-phenylpropionamide rsc.org |

Nucleophilic Reactivity and Kinetic Studies of Thiazol-2-amine Derivatives

The nucleophilicity of the amino group in thiazole (B1198619) derivatives is a critical factor in their reactivity. Kinetic studies on the reactions of 2-aminothiazole (B372263) derivatives with electrophiles provide valuable insights into their reaction mechanisms and the factors influencing their reactivity.

A study on the interaction of 4-(pyren-1-yl)thiazol-2-amine with the super-electrophile 4,6-dinitrobenzofuroxan (DNBF) in solution demonstrated the nucleophilic character of the aminothiazole moiety. arabjchem.orgarabjchem.org The reaction leads to the formation of a stable σ-adduct, and the kinetics of this reaction were studied to rank the nucleophilicity of the aminothiazole derivative on Mayr's general nucleophilicity scale. arabjchem.orgarabjchem.org This scale allows for a direct comparison of the reactivity of a wide range of π-, σ-, and n-nucleophiles. arabjchem.org

The study revealed that the rate of reaction is influenced by the electronic effects of substituents on the thiazole ring. researchgate.net For instance, the presence of electron-donating groups on the thiazole ring can enhance the nucleophilicity of the amino group, leading to a faster reaction rate. Conversely, electron-withdrawing groups would be expected to decrease the nucleophilicity.

Kinetic investigations of the reactions between 2-nitrothiazoles and nucleophiles like alkoxides and piperidine (B6355638) have also been reported. rsc.org These studies suggest a two-step nucleophilic aromatic substitution mechanism is in operation. rsc.org The reactivity is also influenced by factors such as ion-pairing with the counter-ion of the nucleophile and hydrogen bonding between the leaving group and the solvent. rsc.org

The table below presents the nucleophilicity parameter (N) for several 2-aminothiazole derivatives, as determined from their reaction with DNBF in acetonitrile. researchgate.net

| Compound | N parameter |

| 2-Aminothiazole | 5.39 |

| 2-Aminobenzothiazole | 5.39 |

| 2-Amino-4-methylthiazole | 5.39 |

| 2-Amino-4,5-dimethylthiazole | 5.39 |

| 4-(Pyren-1-yl)thiazol-2-amine | 5.39 researchgate.net |

Transformations Involving the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle that can participate in various transformations, including cyclization, rearrangement, and substitution reactions.

Cyclization and Rearrangement Reactions in Thiazole-Benzylamine Systems

Thiazole-benzylamine systems can undergo intramolecular reactions to form fused heterocyclic structures. For instance, a one-pot synthesis of N-substituted 3-amino-thiochromanes has been described starting from a 4-benzyl-2-methyl thiazoline (B8809763) via a thiazolinium salt. nih.gov This reaction involves the formation of a disulfide intermediate which then undergoes an unprecedented intramolecular electrophilic aromatic substitution to yield the enantiopure 3-amino-thiochromane. nih.gov

Pyrano[2,3-d]thiazoles can be synthesized through Michael addition of the active methylene (B1212753) of thiazolidinones to activated double bonds of α-cinnamonitriles. researchgate.net Diels-Alder reactions of arylidenerhodanines also provide a route to pyrano[2,3-d]thiazole derivatives. researchgate.net Furthermore, thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine derivatives can be obtained through one-pot condensation reactions of appropriate starting materials. researchgate.net

Reactions with N-Nucleophiles on Thiazole Scaffolds

The thiazole ring, particularly when activated, can react with N-nucleophiles. For example, 3-(4-aryl-2-thiazolyl)- and 3-(2-benzothiazolyl)-2-iminocoumarins react with various N-nucleophiles such as arylamines, heterocyclic amines, and hydrazine (B178648) derivatives. researchgate.net This reaction results in the formation of 2-N-substituted iminocoumarins. researchgate.net The reactivity of the imino group allows for nucleophilic substitution, providing a pathway to a diverse range of N-substituted derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole and Phenyl Rings

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the substituents already present on the ring. In this compound, the phenyl ring is activated by the aminomethyl group (an ortho-, para-director) and the thiazole ring. The thiazole ring itself has positions that can be susceptible to electrophilic attack, with the C5 position often being the most reactive, depending on the substituents at other positions. pharmaguideline.com

The phenyl ring, being attached to the thiazole at the 2-position, will experience the electronic effects of the heterocyclic ring. The thiazole ring can act as a deactivating group towards electrophilic substitution on the phenyl ring. Conversely, the phenyl ring will influence the reactivity of the thiazole ring.

Nucleophilic aromatic substitution (SNAr) can occur on the thiazole or phenyl ring if a suitable leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. For example, 2-halothiazoles can undergo nucleophilic substitution with various nucleophiles. pharmaguideline.com The C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized. pharmaguideline.com While the parent compound does not have a leaving group for a typical SNAr reaction, derivatives could be synthesized to undergo such transformations. For instance, the synthesis of 4-aminoquinazolines often involves a regioselective SNAr reaction on a 2,4-dichloroquinazoline (B46505) precursor. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 4 4 Methyl Thiazol 2 Yl Benzylamine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the carbon skeleton and the placement of protons, confirming the identity of 4-(4-Methyl-thiazol-2-yl)-benzylamine analogues.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound analogue, the spectrum can be divided into distinct regions. The aromatic protons on the benzyl (B1604629) ring typically appear as a set of doublets in the range of δ 7.3-7.5 ppm. The thiazole (B1198619) ring proton, being in a heteroaromatic system, is expected to resonate further downfield; for instance, the C5-H of the thiazole ring often appears as a singlet. wikipedia.orgrsc.org The benzylic methylene (B1212753) protons (Ar-CH₂-N) are typically observed as a singlet or a doublet around δ 4.4-4.6 ppm. rsc.orgrsc.org The methyl group attached to the thiazole ring would produce a characteristic singlet at approximately δ 2.4-2.5 ppm. rsc.org The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. For this compound analogues, the carbon signals are spread over a wide range. The thiazole ring carbons are particularly characteristic; the C2 carbon, bonded to both sulfur and nitrogen, is typically found significantly downfield. The C4 and C5 carbons of the thiazole ring also have distinct chemical shifts. rsc.org The carbons of the benzyl group will show signals in the aromatic region (δ 125-145 ppm), with the ipso-carbon attached to the thiazole ring and the carbon attached to the aminomethyl group having unique shifts. The benzylic carbon (Ar-CH₂) signal usually appears around δ 44-48 ppm, while the thiazole's methyl carbon resonates upfield, typically around δ 15-21 ppm. rsc.orgrsc.org

Interactive Table: NMR Data for this compound Analogues

| Compound | Spectroscopic Data |

| tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate | ¹H NMR (500 MHz, CDCl₃): δ 8.67 (s, 1H, CH thiazole), 7.42 (d, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 4.89 (br s, 1H, NH), 4.35 (d, 2H, ArCH₂N), 2.50 (d, 3H, CH₃), 1.47 (s, 9H, OC(CH₃)₃). rsc.org¹³C NMR (126 MHz, CDCl₃): δ 166.14 (C-2 thiazole), 156.09 (NCO), 149.72 (C-4 thiazole), 142.05 (C-1 Ar), 138.86 (C-4 Ar), 131.48 (C-5 thiazole), 129.35 & 127.60 (Ar carbons), 79.46 (OC(CH₃)₃), 44.13 (Ar-CH₂-N), 28.31 (OC(CH₃)₃), 15.96 (CH₃). rsc.org |

| Benzyl-(4-methyl-benzothiazol-2-yl)-amine | ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (t, 1H), 7.49 (s, 1H), 7.45-7.34 (m, 3H, aromatics), 7.34-7.26 (m, 2H, aromatics), 7.06 (d, 1H), 4.61 (d, 2H), 2.34 (s, 3H). rsc.org¹³C NMR (100 MHz, DMSO-d₆): δ 165.51, 150.30, 139.01, 130.47, 130.05, 128.33, 127.37, 126.97, 126.52, 120.86, 117.75, 47.17, 20.72. rsc.org |

| 2-Amino-4-phenylthiazole | ¹H NMR (400 MHz, DMSO-d₆): δ 7.86–7.79 (m, 2H), 7.36 (dd, 2H), 7.30–7.21 (m, 1H), 7.13 (s, 2H, NH₂), 6.98 (s, 1H). rsc.org¹³C NMR (100 MHz, DMSO): δ 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, 102.0. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound and its analogues, the IR spectrum would display a series of characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic benzyl ring and the thiazole ring are observed just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching of the methyl and methylene groups would be found just below 3000 cm⁻¹.

The thiazole ring itself gives rise to a set of characteristic skeletal vibrations. cdnsciencepub.com C=N and C=C stretching vibrations within the heteroaromatic ring typically result in absorptions in the 1500-1630 cm⁻¹ region. rsc.orgcdnsciencepub.com The C-S stretching vibration is often weaker and found at lower wavenumbers. The aromatic C=C stretching vibrations of the benzyl group also appear in the 1450-1600 cm⁻¹ range. The C-N stretching of the benzylamine (B48309) moiety is expected in the 1250-1020 cm⁻¹ region. Finally, out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) ring can provide information about the substitution pattern, typically appearing in the 675-900 cm⁻¹ range.

Interactive Table: IR Data for this compound Analogues

| Compound | Spectroscopic Data (νₘₐₓ, cm⁻¹) |

| tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate | 3312 (N-H stretch), 3104-3001 (Aromatic C-H stretch), 2978-2922 (Aliphatic C-H stretch), 1683 (C=O stretch, amide), 1531 (N-H bend/C=C stretch). rsc.org |

| Benzyl-(4-methyl-benzothiazol-2-yl)-amine | 2901, 2853 (C-H stretch), 1622, 1558 (C=N/C=C stretch), 1469, 1357, 1270, 1134, 974, 815, 745. rsc.org |

| Thiazole | Thiazole and methylthiazoles show characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of skeletal bands between 1300-1500 cm⁻¹. cdnsciencepub.com The region from 3510 to 1200 cm⁻¹ has been studied for various substituted thiazoles, with ring absorptions noted around 1630 cm⁻¹ and 1500 cm⁻¹. cdnsciencepub.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, allowing for the confirmation of its elemental formula. In techniques like electrospray ionization (ESI), the molecule would typically be observed as the protonated molecular ion, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns. Based on studies of protonated benzylamines, a primary and highly characteristic fragmentation pathway is the loss of ammonia (B1221849) (NH₃) from the [M+H]⁺ ion. nih.govresearchgate.net This occurs via a cyclization reaction where a proton from an ortho position of the phenyl ring is transferred to the nitrogen atom, facilitating the elimination of NH₃. researchgate.net This would result in a major fragment ion corresponding to the [M+H-NH₃]⁺ species. Further fragmentation of this ion could involve cleavages of the thiazole ring or the benzyl moiety. Another common fragmentation in benzylamines is the cleavage of the C-C bond between the phenyl ring and the methylene group, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion. The thiazole portion of the molecule could fragment to produce ions characteristic of the substituted thiazole ring.

Interactive Table: MS Fragmentation Data for Benzylamine Analogues

| Compound/Class | Spectroscopic Data |

| Protonated Benzylamines | A primary fragmentation under collision-induced dissociation is the loss of ammonia (NH₃). For example, protonated dibenzylamine (B1670424) loses ammonia to form an ion at m/z 181. researchgate.net Protonated 3,4-dihydroxybenzylamine (B7771078) and 3-methoxy, 4-hydroxybenzylamine (B1666329) both eliminate NH₃ at very low collision energy. nih.gov |

| Benzylamine | The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 107. Key fragments are observed at m/z 106 ([M-H]⁺), m/z 79, and m/z 77 (phenyl cation). chemicalbook.comnist.gov |

| tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate | HRMS (QToF-ESI) calculated for C₁₈H₂₃N₂O₂S [M+H]⁺ m/z 331.1480; found m/z 331.1481. rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the electron density map and thereby determine bond lengths, bond angles, and torsional angles with high precision.

Interactive Table: Crystallographic Data for Related Thiazole Structures

| Compound | Crystallographic Insights |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | The molecule is essentially planar, with the pyrazole (B372694) and benzothiazole (B30560) rings being almost coplanar (interplanar angle of 3.31°). This coplanarity leads to a short intramolecular S···O contact. nih.gov |

| N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide | The interplanar angle between the benzothiazole and phenyl ring systems is 40.71°. nih.gov The crystal packing is dominated by N—H⋯O=C and N—H⋯N(thiazole) hydrogen bonds, which form ribbons. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from the benzyl and methyl-thiazole chromophores. Thiazole itself exhibits intense absorption bands in the vacuum ultraviolet (VUV) region, corresponding to π → π* and Rydberg transitions. researchgate.net In substituted thiazoles, these absorption bands shift to longer wavelengths (a bathochromic shift). The benzene ring of the benzylamine moiety has characteristic absorptions around 204 nm (π → π) and a weaker, structured band around 256 nm (a symmetry-forbidden π → π transition).

When these two chromophores are conjugated, as in the target molecule, the electronic transitions are expected to be red-shifted further into the near-UV region. The spectrum would likely be characterized by intense bands corresponding to π → π* transitions within the conjugated system. The exact position of the absorption maxima (λₘₐₓ) and the molar absorptivity (ε) would be sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings. Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by helping to assign the specific nature of the observed electronic transitions. edu.krd

Interactive Table: UV-Vis Spectroscopic Data for Thiazole Derivatives

| Compound/Class | Spectroscopic Data |

| Thiazole | Shows intense absorption bands in the VUV spectrum near 5.4 eV (~230 nm) and 6.0 eV (~207 nm), with further bands at higher energies. These are assigned to valence and Rydberg-type electronic states. researchgate.net |

| Thiazole-Azo Dyes in PMMA matrix | Compounds like 4-(4-Methoxyphenyl)-5-[(2-methyl-1,3-benzothiazol-5-yl)diazenyl]-1,3-thiazol-2-amine show broad absorption bands in the visible region, with λₘₐₓ values influenced by the substituents and the extended conjugation. mdpi.com |

| 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide | This related compound was characterized using UV-visible spectroscopy to investigate its physical properties and bandgap energy for potential optoelectronic applications. edu.krd |

Computational Chemistry and Theoretical Investigations of 4 4 Methyl Thiazol 2 Yl Benzylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure and geometry of molecules. bohrium.commgesjournals.comniscpr.res.in By approximating the many-body electronic Schrödinger equation to a set of equations involving the electron density, DFT provides a balance between computational cost and accuracy. For a molecule like 4-(4-Methyl-thiazol-2-yl)-benzylamine, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. edu.krdirjweb.com These calculations are fundamental to understanding the molecule's stable three-dimensional conformation.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. irjweb.com This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The charge transfer that can occur within the molecule can also be understood from the HOMO-LUMO energy gap. bohrium.comniscpr.res.in

Illustrative Data for Frontier Molecular Orbitals This table presents hypothetical data for illustrative purposes, based on typical values for similar thiazole derivatives.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. irjweb.comnih.gov The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). nih.govresearchgate.net Green and yellow areas represent intermediate potential values. For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group, highlighting these as potential sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. mgesjournals.com By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.comnih.gov This correlation between theoretical and experimental spectra serves to confirm the optimized molecular structure and provides a deeper understanding of the molecule's dynamic behavior. For instance, the characteristic C=N and C-S stretching frequencies of the thiazole ring, as well as the N-H stretching of the benzylamine (B48309) group, can be identified and analyzed.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the bond linking the thiazole and benzylamine moieties allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation around key single bonds. ethz.chrcsi.comiu.edu.sa By scanning the potential energy surface (PES) as a function of specific dihedral angles, computational methods can map out the energetic landscape of the molecule. This analysis is crucial for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystalline state. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. rcsi.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents hypothetical data for illustrative purposes, based on typical values for similar organic compounds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45 |

| C···H/H···C | 25 |

| N···H/H···N | 15 |

| S···H/H···S | 10 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can also be employed to investigate the mechanisms of chemical reactions involving this compound. nih.govnih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and determine the activation energy. This provides valuable insights into the feasibility and kinetics of a reaction. For example, the synthesis of this compound or its subsequent reactions could be modeled to understand the underlying electronic and steric factors that control the reaction outcome. nih.gov Such studies can aid in optimizing reaction conditions and designing more efficient synthetic routes.

Role As an Intermediate in Complex Molecule Synthesis and Materials Science

Precursor in Heterocyclic Scaffold Construction

The bifunctional nature of 4-(4-Methyl-thiazol-2-yl)-benzylamine, containing both a primary amine and a thiazole (B1198619) moiety, makes it an ideal starting point for the construction of diverse heterocyclic scaffolds. The primary amine group can readily participate in condensation and cyclization reactions, while the thiazole ring can be further functionalized or incorporated into larger fused ring systems.

Thiazole-containing molecules are foundational in medicinal chemistry and are components of numerous biologically active compounds, including antibiotics like penicillin. mdpi.comnih.gov The synthesis of new heterocyclic structures often relies on the reaction of primary amines with various electrophilic partners. For instance, the benzylamine (B48309) moiety can react with α-haloketones, dicarbonyl compounds, or isothiocyanates to form new rings. One common method for synthesizing thiazole ring systems is the Hantzsch reaction, which involves the reaction of α-haloketones with thioamides. nih.govscispace.com While this compound already contains a thiazole, its amine group can be converted into a thioamide and subsequently reacted to build more complex, multi-ring heterocyclic systems.

Furthermore, N-propargylamines, a class of compounds related to benzylamines, are known to undergo cyclization reactions to produce a variety of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov This highlights the potential of the amine group in this compound to serve as a key reactive site for building complex molecular architectures. beilstein-journals.org The synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles, often involves sequential cyclocondensation reactions starting from amine precursors. nih.gov

Building Block in Functional Material Development (e.g., optoelectronic applications of related thiazole derivatives)

Thiazole derivatives are increasingly explored for their potential in materials science, particularly in the field of optoelectronics. lookchem.com The thiazole ring is an electron-rich heterocycle that can act as an effective component in conjugated systems, which are essential for organic electronic materials. These materials are utilized in devices like Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). chemrxiv.org

The key to the functionality of these materials lies in their electronic structure, specifically the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net By incorporating thiazole moieties into larger molecular frameworks, chemists can tune these energy levels and the resulting bandgap to achieve desired optical and electronic properties. chemrxiv.org

Thiazole derivatives have been successfully used to create "push-pull" or "donor-acceptor" molecular architectures. researchgate.net In these systems, an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge. The thiazole ring can function as part of this bridge or be appended to it. Such structures often exhibit intramolecular charge transfer, a property that is crucial for nonlinear optical (NLO) applications. lookchem.comresearchgate.net Sulfathiazole molecules, for example, have been noted for their distinct optoelectronic characteristics and efficient charge transfer abilities, making them promising for applications in polymer solar cells and photovoltaic systems. researchgate.net

The development of new fluorescent small molecule dyes for solid-state applications is another area where thiazole derivatives are impactful. rsc.org For instance, materials based on thiazolo[5,4-d]thiazole (B1587360) have shown remarkable properties for use in solid-state photonic and fluorescence-based optical devices. rsc.org The ease of synthesis and the ability to establish clear structure-photophysical property relationships make these materials compelling for next-generation optoelectronic technologies. rsc.org

Table 1: Optoelectronic Properties and Applications of Thiazole Derivatives

| Property/Application | Description | Relevant Thiazole Structure Type |

| Nonlinear Optics (NLO) | Materials whose optical properties change with the intensity of incident light. Used in optical switching and frequency conversion. | Push-pull (A-π-D) and quadrupolar (D-π-A-π-D) structures exhibiting intramolecular charge transfer. researchgate.net |

| Organic Photovoltaics (OPV) | Solar cells that use organic electronics to convert light into electricity. | Compounds with tailored HOMO/LUMO levels for efficient charge separation and transport. researchgate.net |

| Solid-State Lighting | Use of solid-state fluorescent dyes in devices like OLEDs for efficient light emission. | Symmetrically substituted donor-acceptor-donor thiazolo[5,4-d]thiazole materials for color-tuning and white-light emission. rsc.org |

| Photocatalysis | Using light to drive chemical reactions. Thiazole-based materials can act as photosensitizers. | Sulfathiazole derivatives with altered band edges and robust electron affinity. researchgate.net |

Application in Ligand Synthesis for Coordination Chemistry

The nitrogen and sulfur atoms within the thiazole ring of this compound, along with the nitrogen of the benzylamine group, are potential coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for use as ligands in coordination chemistry. The resulting metal complexes can exhibit interesting catalytic, magnetic, optical, or biological properties.

The synthesis of coordination compounds often involves the reaction of a ligand, which contains one or more donor atoms, with a metal salt. mdpi.com Benzimidazole derivatives, which are structurally similar to thiazoles, have been used to synthesize coordination complexes with metals like Cadmium(II). nih.gov These complexes have been characterized to determine their structure, thermal stability, and potential biological activities. nih.gov

In a similar fashion, this compound can act as a mono- or bidentate ligand. The amine nitrogen can coordinate to a metal center, or both the amine nitrogen and the thiazole nitrogen can bind simultaneously to form a stable chelate ring. The specific coordination mode would depend on the metal ion, reaction conditions, and the steric and electronic properties of the ligand. The synthesis of such complexes typically involves mixing the ligand and a metal salt (e.g., CuI, CuBr) in a suitable solvent system, followed by crystallization. mdpi.com The resulting coordination compounds can have diverse structures, from discrete molecular units to extended coordination polymers. mdpi.com

Derivatization Strategies for Structure-Reactivity/Property Relationship Studies

To explore and optimize the properties of this compound for specific applications, chemists employ various derivatization strategies. By systematically modifying the molecule's structure, it is possible to establish relationships between its chemical architecture and its resulting reactivity or physical properties. fabad.org.tr

Key sites for derivatization on this compound include:

The Amine Group: The primary amine can be acylated, alkylated, or converted into other functional groups like amides, sulfonamides, or imines. For example, reacting the amine with various sulfonyl chlorides can produce a library of sulfonamide derivatives. nih.gov This approach is common in medicinal chemistry to modulate a compound's biological activity. nih.gov

The Phenyl Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, or alkyl groups. These modifications can significantly alter the electronic properties of the entire molecule, influencing its performance in optoelectronic materials or its binding affinity as a ligand.

The Thiazole Ring: While the thiazole ring is generally stable, it can also be functionalized. For example, C-H arylation is a powerful technique to attach new aryl groups to the thiazole core, a strategy used in the synthesis of ligands for E3 ubiquitin ligases. nih.gov This method allows for the direct coupling of the thiazole C-H bond with an aryl halide, catalyzed by a palladium complex. nih.gov

These derivatization efforts are crucial for fine-tuning a molecule's characteristics. For example, in the development of anticancer agents, different substituents on the phenyl ring attached to a thiazole core can lead to significant variations in activity against different cancer cell lines. nih.govmspsss.org.ua By creating and testing a series of related compounds, researchers can develop a Structure-Activity Relationship (SAR), which guides the design of more potent and selective molecules. mspsss.org.ua

Table 2: Common Derivatization Reactions

| Reaction Type | Reagents/Conditions | Functional Group Modified | Purpose |

| Acylation/Amide Formation | Acyl chlorides, Carboxylic acids with coupling agents (e.g., HATU) | Benzylamine | Introduce new substituents, alter solubility and biological activity. nih.gov |

| Sulfonamide Formation | Sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) | Benzylamine | Create derivatives for biological screening, common in drug discovery. nih.gov |

| Schiff Base Formation | Aldehydes or ketones | Benzylamine | Synthesize imine-containing ligands and intermediates for further reactions. nih.gov |

| C-H Arylation | Aryl halides, Palladium catalyst (e.g., Pd(OAc)₂, Pd-PEPPSI-IPr) | Thiazole Ring | Form new C-C bonds, building more complex conjugated systems. nih.gov |

| Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens (e.g., Br₂) | Phenyl Ring | Modify electronic properties of the π-system. |

Future Prospects and Emerging Research Areas for 4 4 Methyl Thiazol 2 Yl Benzylamine

Development of Novel and Green Synthetic Pathways

The traditional synthesis of thiazole (B1198619) derivatives, often relying on the Hantzsch reaction, is effective but can involve harsh reagents and generate significant waste. The future of synthesizing 4-(4-methyl-thiazol-2-yl)-benzylamine is geared towards more sustainable and efficient methods.

Green Chemistry Approaches: Research into environmentally benign synthetic methods for thiazoles is gaining momentum. bepls.com These approaches prioritize the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. orgchemres.org Key areas of development include:

Biocatalysis: Utilizing enzymes or whole-cell systems as catalysts offers high selectivity under mild conditions, reducing the environmental impact. For instance, studies have demonstrated the use of green biocatalysts for the ultrasound-assisted synthesis of thiazole derivatives, achieving high yields in short reaction times. nih.gov

Aqueous Media Synthesis: Replacing volatile organic solvents with water is a cornerstone of green chemistry. Catalyst-free methods for synthesizing thiazole derivatives in water have been successfully developed, offering both environmental and economic benefits. bepls.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. One-pot reactions under microwave irradiation have been reported for the green synthesis of functionalized thiazoles. bepls.com

Recyclable Catalysts: The development of solid-supported catalysts, such as silica-supported tungstosilisic acid or eco-friendly biopolymeric catalysts like chitosan (B1678972) hydrogels, allows for easy separation and reuse, minimizing waste and catalyst cost. bepls.commdpi.com

Novel Synthetic Strategies: Beyond greening existing methods, researchers are exploring entirely new disconnection approaches. A significant area of interest is the late-stage functionalization of simpler precursors through C-H activation. Recent studies on the synthesis of complex molecules containing a 4-methylthiazole (B1212942) moiety have highlighted the utility and challenges of palladium-catalyzed C–H arylation to form the crucial phenyl-thiazole bond. nih.gov This strategy avoids the pre-functionalization of starting materials, leading to more atom-economical and convergent synthetic routes.

| Green Synthesis Strategy | Key Advantages | Relevant Findings |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Ultrasound-assisted synthesis using a green biocatalyst achieved high yields (up to 87-42% over four cycles) and short reaction times (20 minutes). nih.gov |

| Aqueous Media | Eliminates volatile organic compounds (VOCs), safer, cost-effective | Catalyst-free refluxing in water has been shown to produce 4-substituted-2-(alkylsulfanyl)thiazoles in good yields (75–90%). bepls.com |

| Microwave/Ultrasound | Accelerated reaction rates, improved yields, energy efficiency | One-pot multi-component synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation provides high yields (79%-90%). bepls.com |

| C-H Activation | High atom economy, convergent synthesis, novel disconnections | Palladium-catalyzed C-H arylation is a viable but challenging method for coupling 4-methylthiazole with aryl bromides, requiring careful optimization of catalysts and conditions to maximize conversion and minimize byproducts. nih.gov |

Advanced Mechanistic Studies and Reaction Control

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate pathways of thiazole formation and C-H activation.

Mechanistic Elucidation: For multi-component reactions that form the thiazole ring, detailed mechanistic studies can reveal the role of intermediates and catalysts. For example, the one-pot synthesis of thiazol-2-imines involves the formation of a thiourea (B124793) intermediate, followed by tautomerization and cyclization with an α-bromoketone. mdpi.com Understanding the kinetics and thermodynamics of each step allows for precise control over reaction conditions to suppress side reactions and maximize the yield of the desired product. Computational tools, such as Density Functional Theory (DFT), can be used to model transition states and reaction energy profiles, providing insights that are difficult to obtain experimentally. ijcce.ac.ir

Reaction Control and Byproduct Minimization: In complex syntheses like C-H arylations, byproduct formation is a significant challenge. nih.gov Advanced mechanistic studies can identify the pathways leading to these impurities. For instance, in palladium-catalyzed reactions, understanding the competitive processes of oxidative addition, reductive elimination, and potential catalyst deactivation is key. This knowledge enables researchers to fine-tune parameters such as ligand choice, temperature, and reagent stoichiometry to steer the reaction toward the desired product, this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. beilstein-journals.org This technology is particularly well-suited for the production of fine chemicals and pharmaceutical intermediates like this compound.

Advantages of Flow Chemistry:

Enhanced Safety and Control: Flow reactors handle small volumes at any given time, allowing for better temperature and pressure control, which is especially beneficial for highly exothermic or hazardous reactions.

Increased Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields. nih.gov

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration rather than using larger, more expensive vessels, simplifying the transition from laboratory to industrial scale.

Automated Synthesis Platforms: Integrating flow reactors with automated control systems, purification modules (e.g., HPLC), and real-time analytics creates powerful platforms for chemical discovery and optimization. chimia.ch Such systems can autonomously perform multi-step syntheses and explore a wide range of reaction conditions. beilstein-journals.org For this compound, an automated flow system could be designed to perform a sequential thiazole formation and subsequent functionalization or purification, significantly accelerating the synthesis-test-analyze cycle. nih.govnih.gov This approach has been successfully demonstrated for the multi-step synthesis of other complex thiazole-containing molecules, achieving high yields in minutes without the isolation of intermediates. nih.gov

| Technology | Application to this compound | Key Benefits |

| Continuous Flow Chemistry | Synthesis of the thiazole ring and subsequent modification of the benzylamine (B48309) moiety in a continuous stream. | Improved heat/mass transfer, enhanced safety, rapid reaction times (<15 min for multi-step sequences), and simplified scalability. nih.gov |

| Automated Synthesis | Integration of flow reactors with robotic systems for reagent handling, purification, and analysis. | High-throughput screening of reaction conditions, rapid library generation of derivatives, and autonomous process optimization. chimia.chbeilstein-journals.org |

| In-line Analytics | Coupling techniques like HPLC-MS directly to the flow reactor output. | Real-time monitoring of reaction progress, immediate identification of products and byproducts, and data-driven optimization. chimia.ch |

Exploration of New Derivatization Chemistries for Academic Exploration

The core structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for academic research and the development of new functional molecules. Future exploration will focus on novel derivatization strategies to build libraries of analogues for various applications.

The benzyl (B1604629) N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate is an example of a key heterocyclic intermediate that incorporates a thiazole ring. mdpi.com Its functional groups, such as the Cbz-protected amine and the hydroxyethyl (B10761427) side chain, allow for further chemical modifications, highlighting the versatility of the thiazole scaffold in constructing more complex molecules. mdpi.com

Key Derivatization Sites:

The Amine Group: The primary amine is a versatile handle for a wide range of transformations, including acylation, sulfonylation, alkylation, and reductive amination, to introduce diverse functional groups. nih.govnih.gov

The Aromatic Ring: The phenyl ring can be functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation) to modulate the electronic properties of the molecule.

The Thiazole Ring: While the thiazole ring is relatively electron-rich, targeted functionalization, particularly at the C5 position, is possible. Furthermore, the methyl group at the C4 position can potentially be functionalized through radical-based or oxidation-reduction pathways.

The Methylene (B1212753) Bridge: The benzylic position could be a target for C-H functionalization, although this would be a more challenging transformation.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methyl-thiazol-2-yl)-benzylamine, and how can purity be ensured?

A two-step approach is recommended:

- Step 1: Synthesize 2-amino-4-methylthiazole via Hantzsch thiazole synthesis, combining thioamide derivatives with α-haloketones.

- Step 2: React 2-amino-4-methylthiazole with 4-formylbenzylamine under acidic reflux (e.g., glacial acetic acid in ethanol) to form a Schiff base intermediate. Reduce the imine using NaBH4 or catalytic hydrogenation to yield the primary amine . Purity Control: Recrystallize the final product from ethanol and validate purity via HPLC (>95%) and NMR (e.g., absence of aldehyde peaks at ~9-10 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR: Confirm the benzylamine NH2 group (δ ~1.5-2.5 ppm for -CH2NH2) and thiazole ring protons (δ ~6.5-7.5 ppm for aromatic signals).

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and thiazole C-S/C=N vibrations (~650-750 cm⁻¹).

- Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ at m/z 219.26 for C11H13N2S) .

Q. How can researchers design initial biological activity assays for this compound?

- Antimicrobial Screening: Use broth microdilution assays (e.g., MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin).

- Cytotoxicity: Test against mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Source Analysis: Compare synthesis methods (e.g., imine reduction vs. direct coupling) to identify impurities (e.g., unreacted Schiff base) via LC-MS .

- Assay Variability: Standardize protocols (e.g., inoculum size in antimicrobial tests) and validate with internal replicates .

Q. How can computational methods predict structure-activity relationships (SAR) for thiazole derivatives?

- Molecular Docking: Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize substituents at the thiazole 4-position (methyl group) for hydrophobic binding .

- QSAR Modeling: Train models with descriptors like logP and polar surface area (PSA) to predict antimicrobial IC50 values .

Q. What are the challenges in identifying metabolites of this compound?

- Analytical Workflow: Use LC-HRMS (e.g., Q-TOF) with fragmentation to detect phase I metabolites (e.g., hydroxylation at the benzyl position) and phase II conjugates (e.g., glucuronides).

- Isotopic Labeling: Synthesize deuterated analogs to track metabolic pathways in vitro (e.g., liver microsomes) .

Q. How do reaction conditions affect intermediate stability during synthesis?

- Acid Sensitivity: The Schiff base intermediate degrades under prolonged acidic reflux (>8 hours). Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1) and quench with NaHCO3 to stabilize .

- Light Sensitivity: Store intermediates in amber vials under N2 to prevent oxidation of the thiazole ring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.